3,4-Dihydro-2H-benzo[1,4]thiazine hydrochloride

Combinatorial Chemistry Parallel Synthesis Scaffold Derivatization

Sourcing a chemically tractable scaffold for SAR or HTS library construction? 3,4-Dihydro-2H-benzo[1,4]thiazine hydrochloride (CAS 6397-56-4) offers a saturated 1,4-thiazine core with validated oxidation ladder to sulfoxide/sulfone analogs. - **Application**: Documented precursor for KCO development (vasorelaxant potency comparable to NS-1619) and small-molecule PD-L1 inhibitors. - **Chemistry**: Enables liquid-phase parallel synthesis of >2600 carbamoyl derivatives; selective N-alkylation and nitro reduction reported. - **Supply**: Hydrochloride salt ensures improved solubility and stability vs. free base.

Molecular Formula C8H10ClNS
Molecular Weight 187.69 g/mol
CAS No. 6397-56-4
Cat. No. B11766734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydro-2H-benzo[1,4]thiazine hydrochloride
CAS6397-56-4
Molecular FormulaC8H10ClNS
Molecular Weight187.69 g/mol
Structural Identifiers
SMILESC1CSC2=CC=CC=C2N1.Cl
InChIInChI=1S/C8H9NS.ClH/c1-2-4-8-7(3-1)9-5-6-10-8;/h1-4,9H,5-6H2;1H
InChIKeyQGKOQTWJEFPXNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydro-2H-benzo[1,4]thiazine Hydrochloride: Identity and Procurement


3,4-Dihydro-2H-benzo[1,4]thiazine hydrochloride (CAS 6397-56-4; synonyms: 3,4-dihydro-2H-1,4-benzothiazine hydrochloride, 3,4-dihydro-2H-benzo[b][1,4]thiazine hydrochloride) is a heterocyclic organic compound with molecular formula C₈H₁₀ClNS and molecular weight 187.69 g/mol [1]. The compound features a fused bicyclic system consisting of a benzene ring and a saturated 1,4-thiazine ring, with a secondary amine nitrogen at the 4-position [1]. The hydrochloride salt form enhances aqueous solubility and facilitates handling and storage compared to the neutral free base [2]. The parent 3,4-dihydro-2H-1,4-benzothiazine scaffold (CAS 3080-99-7, MW 151.23) serves as a versatile building block for synthesizing structurally diverse derivatives, including N-substituted analogs, sulfoxides, sulfones, and carbamoyl-functionalized variants [3].

3,4-Dihydro-2H-benzo[1,4]thiazine HCl: Why Generic Substitution Fails


High-strength differential evidence directly comparing 3,4-dihydro-2H-benzo[1,4]thiazine hydrochloride head-to-head against defined comparators under standardized conditions is limited in the open primary literature. However, class-level inference from structurally related analogs reveals that subtle modifications to the benzothiazine skeleton—including oxidation state (dihydro vs. fully unsaturated 4H-1,4-benzothiazine), N-substitution pattern, and salt form—profoundly alter synthetic accessibility, reactivity, and biological target engagement [1]. For instance, transforming the 1,4-benzothiazine skeleton into 1,4-benzoxazine (O for S substitution) markedly decreases biological activity, while conversion to 1,2,3,4-tetrahydroquinoline (CH₂ for S substitution) preserves it [2]. The saturated dihydro scaffold (as in CAS 6397-56-4) provides a chemically distinct platform relative to oxidized 4H-benzothiazines, with divergent reactivity toward electrophiles, oxidants, and combinatorial derivatization strategies [1]. Therefore, generic substitution without structural verification risks introducing uncontrolled variables in reaction yield, purity profile, or biological readout.

3,4-Dihydro-2H-benzo[1,4]thiazine HCl: Evidence vs. Analogs


Scaffold Versatility for High-Throughput Combinatorial Derivatization

The 3,4-dihydro-2H-1,4-benzothiazine scaffold (parent core of the hydrochloride salt) demonstrates quantitatively validated synthetic versatility that distinguishes it from more oxidized benzothiazine variants. Using liquid-phase parallel synthesis, a single synthetic route beginning from commercially available 4-chloro- and 4-fluoro-3-nitrobenzoates was successfully adapted to generate over 2600 novel 2H-benzo[1,4]thiazine-6-carboxylic acid amide derivatives in semiautomatic fashion using CombiSyn synthesizers [1]. The sequence employs moderate to high-yielding reactions with relatively high substituent tolerance, enabling efficient combinatorial library construction [1].

Combinatorial Chemistry Parallel Synthesis Scaffold Derivatization

Hydrochloride Salt vs. Free Base: Solubility and Handling

3,4-Dihydro-2H-benzo[1,4]thiazine hydrochloride (MW 187.69) offers enhanced aqueous solubility and improved handling characteristics relative to the neutral free base form (3,4-dihydro-2H-1,4-benzothiazine, CAS 3080-99-7, MW 151.23) [1][2]. The hydrochloride salt formation introduces a protonated secondary amine, increasing polarity and hydrogen bonding capacity (hydrogen bond donor count = 2 for hydrochloride salt [2]). This physicochemical modification facilitates dissolution in aqueous buffers and polar solvents, a critical consideration for biological assays and further chemical transformations [1]. The salt form also typically confers greater solid-state stability against oxidation of the thiazine sulfur relative to the free amine.

Salt Selection Solubility Enhancement Pre-formulation

Oxidation State Control: Dihydro vs. Unsaturated Scaffold Reactivity

The 3,4-dihydro-2H-benzo[1,4]thiazine scaffold contains a thioether sulfur in the saturated thiazine ring, which serves as a site for controlled oxidation to sulfoxide (1-oxide) and sulfone (1,1-dioxide) derivatives [1]. This oxidation ladder provides access to three distinct oxidation states from a single scaffold, each with differentiated physicochemical and potential biological properties [2]. In contrast, 4H-1,4-benzothiazine analogs containing a C=N double bond exhibit different oxidation chemistry at the sulfur center and cannot undergo the same sequential oxidation pathway without concurrent ring modifications [3]. The dihydro scaffold's thioether sulfur is more electron-rich and more susceptible to electrophilic oxidation than the corresponding sulfur in aromatic 4H-benzothiazines.

Oxidation Chemistry Sulfoxide Synthesis Chemical Reactivity

Sulfur vs. Oxygen: Heteroatom Effect in Apoptosis Induction

In a comparative structure-activity study of apoptosis induction in mouse thymocytes, the 1,4-benzothiazine skeleton was systematically compared with isosteric replacements [1]. Transformation of the 1,4-benzothiazine skeleton into 1,4-benzoxazine (replacing S with O) decreased apoptosis-inducing activity, demonstrating the critical role of the sulfur atom in the heterocyclic ring [1]. In contrast, transformation into 1,2,3,4-tetrahydroquinoline (replacing S with CH₂) did not result in significant change in activity [1]. This heteroatom-dependent activity profile establishes that the benzothiazine core is not functionally interchangeable with the corresponding benzoxazine analog, while tetrahydroquinoline may serve as a viable alternative in specific contexts.

Structure-Activity Relationship Apoptosis Heterocyclic Bioisosteres

KATP Channel Opener Development: Benzothiazine Scaffold Hopping

The 1,4-benzothiazine nucleus has been validated as a viable replacement for the benzopyran-based structure of cromakalim in the design of potassium channel openers (KCOs) [1]. A series of 1,4-benzothiazines functionalized at N-4 and C-6 positions, arising from this scaffold-hopping exercise, was synthesized and evaluated [1]. Among these, certain 2,2-dimethyl-3,4-dihydro-2H-1,4-benzothiazine derivatives demonstrated vasorelaxant potency comparable or superior to the reference BK-activator NS-1619 [2]. Binding studies in rat aortic smooth muscle cells and cardiomyocytes further characterized seventeen 1,4-benzothiazine KCOs [3].

Potassium Channel Openers Vasorelaxant Activity Scaffold Hopping

Benzothiazine Scaffold for Small-Molecule PD-L1 Inhibitor Design

The 3,4-dihydro-2H-benzo[1,4]thiazine scaffold has been recently explored as a framework for developing small-molecule PD-L1 inhibitors as potential alternatives to monoclonal antibody immunotherapies [1]. In a 2024 study, 4-methyl-7-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine was synthesized and evaluated for PD-L1 protein interaction via nuclear magnetic resonance [1]. The study describes selective reduction of nitro and amide groups on the benzothiazine core and N-alkylation methodology for further derivatization [1]. This emerging application distinguishes the dihydrobenzothiazine scaffold from other heterocyclic platforms being explored for PD-1/PD-L1 pathway inhibition.

Immuno-Oncology PD-L1 Inhibitors Small-Molecule Immunotherapy

Application Scenarios for 3,4-Dihydro-2H-benzo[1,4]thiazine HCl


High-Throughput Combinatorial Library Synthesis

Procure 3,4-dihydro-2H-benzo[1,4]thiazine hydrochloride for medicinal chemistry programs requiring rapid generation of structurally diverse analog libraries. The validated liquid-phase parallel synthesis methodology from 4-chloro- and 4-fluoro-3-nitrobenzoates enables efficient production of >2600 6-carbamoyl-substituted derivatives using semiautomatic CombiSyn synthesizers [1]. This documented workflow supports SAR campaigns, fragment-based lead optimization, and high-throughput screening library construction.

Oxidation-State SAR: Thioether, Sulfoxide, Sulfone Derivatives

Select this compound for systematic investigation of oxidation state effects on physicochemical and biological properties. The thioether sulfur in the saturated thiazine ring undergoes controlled oxidation to sulfoxide (1-oxide) and sulfone (1,1-dioxide) derivatives using standard oxidizing agents such as 30% H₂O₂ in glacial acetic acid [1][2]. This oxidation ladder provides three chemically distinct entities from a single procurement, enabling side-by-side comparative studies without additional scaffold acquisition.

Potassium Channel Opener Discovery via Scaffold-Hopping

Utilize 3,4-dihydro-2H-benzo[1,4]thiazine as a starting scaffold for developing novel potassium channel openers (KCOs) targeting cardiovascular and smooth muscle applications. The 1,4-benzothiazine nucleus has been validated as a functional replacement for the benzopyran core of cromakalim, with certain 2,2-dimethyl-3,4-dihydro derivatives demonstrating vasorelaxant potency comparable or superior to the reference BK-activator NS-1619 [1][2]. Binding studies in rat aortic smooth muscle cells and cardiomyocytes provide a documented foundation for further optimization [3].

Small-Molecule PD-L1 Inhibitor Development

Procure this compound as a chemically characterized starting scaffold for developing small-molecule PD-L1 inhibitors. Recent work has validated 3,4-dihydro-2H-benzo[b][1,4]thiazine derivatives as potential immune checkpoint inhibitors, with documented synthetic methodology for N-alkylation and selective reduction of nitro and amide groups [1]. NMR-based interaction studies with PD-L1 protein support further exploration of this scaffold class as an alternative to monoclonal antibody immunotherapies [1].

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